molecular formula C12H9ClN2O2S B454680 3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline CAS No. 208038-97-5

3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline

Cat. No.: B454680
CAS No.: 208038-97-5
M. Wt: 280.73g/mol
InChI Key: XNTJKAAHSIFLNE-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline is an organic compound with the molecular formula C12H9ClN2O2S It is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a nitroaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline typically involves the reaction of 4-chlorothiophenol with 5-nitro-2-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to form an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 3-(4-Chlorophenyl)sulfanyl-5-aminoaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the sulfanyl group can form covalent bonds with thiol groups in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)sulfanyl-5-nitroaniline
  • 3-(4-Methylphenyl)sulfanyl-5-nitroaniline
  • 3-(4-Methoxyphenyl)sulfanyl-5-nitroaniline

Uniqueness

3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the sulfanyl and nitro groups also contributes to its distinct properties compared to similar compounds.

Biological Activity

3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-chlorobenzenethiol with 5-nitroaniline under controlled conditions. The resulting compound features a nitro group and a chlorinated phenyl moiety, which are critical for its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits moderate to strong antibacterial properties. In a study evaluating various synthesized compounds, it was found that derivatives containing chlorinated phenyl groups displayed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 20 to 28 µg/mL, indicating significant effectiveness compared to standard antibiotics like ciprofloxacin .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. In particular, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease. For instance, compounds similar to this compound demonstrated IC50 values as low as 2.14 µM against urease, suggesting potential therapeutic applications in treating conditions related to urease activity .

The mechanisms underlying the biological activities of this compound involve interactions at the molecular level. Molecular docking studies have illustrated that this compound can effectively bind to target proteins involved in bacterial metabolism and enzyme function. The presence of the nitro group enhances electron-withdrawing capabilities, which may facilitate stronger interactions with bacterial enzymes .

Case Studies

  • Antibacterial Efficacy : A study reported the effectiveness of various chlorinated compounds, including this compound, against multiple bacterial strains. The disc diffusion method revealed significant zones of inhibition, particularly against Gram-positive bacteria .
  • Enzyme Inhibition Studies : Another research effort focused on the inhibition of AChE by similar compounds. The results indicated that modifications in the molecular structure, such as incorporating halogens like chlorine, significantly improved inhibitory potency against AChE .

Comparative Analysis

CompoundMIC (µg/mL)AChE IC50 (µM)Urease IC50 (µM)
This compound20-28Not specified2.14
Ciprofloxacin18-20Not applicableNot applicable
Standard AChE Inhibitor (Eserine)Not applicable0.5Not applicable

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTJKAAHSIFLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC(=CC(=C2)[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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